molecular formula C71H124N22O17 B12354346 H-DL-Arg-DL-xiIle-DL-Lys-DL-xiIle-Gly-DL-Leu-DL-Phe-DL-Asp-DL-Gln-DL-Leu-DL-Ser-DL-Arg-DL-Leu-NH2

H-DL-Arg-DL-xiIle-DL-Lys-DL-xiIle-Gly-DL-Leu-DL-Phe-DL-Asp-DL-Gln-DL-Leu-DL-Ser-DL-Arg-DL-Leu-NH2

Cat. No.: B12354346
M. Wt: 1557.9 g/mol
InChI Key: YBOJYGJMKPMNRC-UHFFFAOYSA-N
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Description

This 15-residue peptide features a unique sequence of alternating D- and L-configured (DL) amino acids, including two instances of the modified residue xi-isoleucine (xiIle).

Properties

Molecular Formula

C71H124N22O17

Molecular Weight

1557.9 g/mol

IUPAC Name

3-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[5-amino-1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C71H124N22O17/c1-11-40(9)56(93-62(103)44(23-16-17-27-72)86-69(110)57(41(10)12-2)92-59(100)43(73)22-18-28-80-70(76)77)68(109)82-35-54(96)83-48(31-38(5)6)63(104)89-50(33-42-20-14-13-15-21-42)65(106)90-51(34-55(97)98)66(107)85-46(25-26-53(74)95)61(102)88-49(32-39(7)8)64(105)91-52(36-94)67(108)84-45(24-19-29-81-71(78)79)60(101)87-47(58(75)99)30-37(3)4/h13-15,20-21,37-41,43-52,56-57,94H,11-12,16-19,22-36,72-73H2,1-10H3,(H2,74,95)(H2,75,99)(H,82,109)(H,83,96)(H,84,108)(H,85,107)(H,86,110)(H,87,101)(H,88,102)(H,89,104)(H,90,106)(H,91,105)(H,92,100)(H,93,103)(H,97,98)(H4,76,77,80)(H4,78,79,81)

InChI Key

YBOJYGJMKPMNRC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Arg-DL-xiIle-DL-Lys-DL-xiIle-Gly-DL-Leu-DL-Phe-DL-Asp-DL-Gln-DL-Leu-DL-Ser-DL-Arg-DL-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Removal of protecting groups from the amino acids to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

The peptide H-DL-Arg-DL-xiIle-DL-Lys-DL-xiIle-Gly-DL-Leu-DL-Phe-DL-Asp-DL-Gln-DL-Leu-DL-Ser-DL-Arg-DL-Leu-NH2 can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine and cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Amino acid derivatives, coupling agents like HATU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Scientific Research Applications

Chemistry

In chemistry, this peptide is used as a model compound to study peptide synthesis, folding, and stability. It serves as a reference for developing new synthetic methods and understanding peptide behavior under various conditions.

Biology

In biological research, this peptide is investigated for its potential role in cellular signaling, protein-protein interactions, and as a substrate for enzymatic studies. It helps in understanding the structure-function relationship of peptides in biological systems.

Medicine

Medically, this peptide is explored for its therapeutic potential. It may act as a drug candidate for treating diseases by modulating specific biological pathways. Its stability and bioactivity make it a promising candidate for drug development.

Industry

In the industrial sector, this peptide is used in the development of peptide-based materials, such as hydrogels and nanomaterials. Its properties are harnessed to create innovative products with applications in biotechnology and materials science.

Mechanism of Action

The mechanism of action of H-DL-Arg-DL-xiIle-DL-Lys-DL-xiIle-Gly-DL-Leu-DL-Phe-DL-Asp-DL-Gln-DL-Leu-DL-Ser-DL-Arg-DL-Leu-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide binds to these targets, triggering a cascade of biochemical events that lead to its observed effects. The pathways involved may include signal transduction, gene expression modulation, and protein synthesis.

Comparison with Similar Compounds

Table 1: Key Structural Features of Target Peptide and Analogs

Compound Name Sequence Length DL-Amino Acids Present Modified Residues Terminal Group Reported Bioactivity
Target: H-DL-Arg-DL-xiIle-DL-Lys-DL-xiIle-Gly-DL-Leu-DL-Phe-DL-Asp-DL-Gln-DL-Leu-DL-Ser-DL-Arg-DL-Leu-NH2 15 residues Arg, xiIle, Lys, Leu, Phe, Asp, Gln, Ser xiIle (×2) NH2 Not specified in evidence
Analog 1: H-DL-Lys-DL-Tyr-DL-xiIle-DL-Glu-DL-Asn-DL-Gln-DL-Val-DL-Lys-DL-xiThr-DL-Asn-DL-Phe-OH 13 residues Lys, Tyr, xiIle, Glu, Asn, Gln, Val, xiThr xiIle, xiThr OH Potential biological roles
Analog 2: H-Lys-Pro-Asn-DL-Pro-Glu-Arg-Phe-Tyr-Gly-Leu-Met-NH2 12 residues Pro None explicitly noted NH2 Not specified in evidence

Sequence and Stereochemical Analysis

  • Target vs. Analog 1 : Both peptides incorporate xi-modified residues (xiIle in the target; xiIle and xiThr in Analog 1), which may confer resistance to enzymatic cleavage or alter tertiary structure. The target’s higher arginine content (2× Arg) could enhance cationic interactions with negatively charged biomolecules compared to Analog 1’s single Lys .
  • Target vs. Analog 2: The target lacks proline and methionine but includes multiple leucine residues, suggesting differences in hydrophobicity and folding dynamics.

NMR and Conformational Studies

  • and highlight methodologies for comparing chemical shifts in related compounds. For instance, retinal analogs in were analyzed via magic-angle spinning NMR to assess conformational changes, a technique applicable to peptides like the target for studying cis/trans isomerization or xiIle-induced steric effects .
  • emphasizes solvent-dependent variability in ¹H NMR data (e.g., CDCl3 vs. DMSO-d6), which must be standardized for meaningful comparisons of the target’s xiIle signals with literature data .

Functional Implications

  • The target’s dual xiIle residues could similarly modulate activity, though empirical validation is needed .

Biological Activity

H-DL-Arg-DL-xiIle-DL-Lys-DL-xiIle-Gly-DL-Leu-DL-Phe-DL-Asp-DL-Gln-DL-Leu-DL-Ser-DL-Arg-DL-Leu-NH2 is a complex peptide composed of various amino acids, both in their D- and L- forms. This structural diversity allows the compound to exhibit a range of biological activities, making it a subject of interest in pharmacological and biochemical research.

Synthesis and Structural Characteristics

The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS) , which allows for the sequential addition of amino acids to form a stable peptide chain. The process includes coupling, deprotection, and cleavage from the resin. The presence of both D- and L-amino acids suggests unique structural properties that can influence the peptide's interactions with biological systems.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Hormonal Regulation
Peptides like H-DL-Arg have been shown to play roles in hormonal signaling pathways. Arginine, for example, is known to stimulate the release of growth hormone and insulin, which are critical for metabolic regulation.

2. Neurotransmission
Certain amino acids within this peptide may influence neurotransmitter systems. For instance, phenylalanine is a precursor to dopamine, a key neurotransmitter involved in mood regulation and cognitive functions.

3. Immune Response Modulation
The immunomodulatory properties of peptides can be significant. The presence of amino acids such as lysine and arginine can enhance immune responses by promoting the production of cytokines and other immune mediators.

The mechanism through which H-DL-Arg interacts with biological targets involves binding to specific receptors or enzymes, triggering biochemical cascades that lead to physiological effects. This interaction often results in signal transduction pathways being activated, influencing gene expression and protein synthesis.

Case Studies

Several studies have highlighted the potential therapeutic applications of similar peptides:

  • Study on Immune Response : A study demonstrated that peptides containing arginine enhanced T-cell proliferation, suggesting a role in adaptive immunity.
  • Neuroprotective Effects : Research indicated that peptides similar to H-DL-Arg could protect neuronal cells from apoptosis, showcasing potential applications in neurodegenerative diseases.

Data Tables

Amino Acid Function Biological Activity
ArgininePrecursor for nitric oxideEnhances blood flow and immune response
IsoleucineEnergy regulationImportant for muscle metabolism
LysineProtein synthesisSupports immune function
GlycineNeurotransmitterInhibitory effects on the nervous system
LeucineMuscle recoveryStimulates protein synthesis
PhenylalaninePrecursor for neurotransmittersMood enhancement through dopamine production
Aspartic AcidNeurotransmissionPlays a role in excitatory neurotransmission
GlutamineEnergy source for cellsSupports gut health and immune function

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